molecular formula C60H90O8 B1601902 4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde CAS No. 349095-04-1

4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde

Cat. No.: B1601902
CAS No.: 349095-04-1
M. Wt: 939.3 g/mol
InChI Key: RFRRVJVGGHCOGD-FMWAKIAMSA-N
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Description

4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its multiple hexyloxy groups and formyl-phenylenevinylene units, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds such as 2,5-bis(hexyloxy)terephthalaldehyde. The key steps in the synthesis include:

    Formation of 2,5-bis(hexyloxy)terephthalaldehyde: This intermediate is synthesized by reacting 2,5-dihydroxyterephthalaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with appropriate aldehyde derivatives to form the final compound. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl groups in the compound can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can also be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different alkoxy groups.

Scientific Research Applications

4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde has several applications in scientific research, including:

    Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Material Science: Employed in the development of novel materials with unique optical and electronic properties.

    Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical analytes.

    Biological Studies: Investigated for its potential use in drug delivery systems and bioimaging.

Mechanism of Action

The mechanism of action of 4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The compound’s hexyloxy groups and formyl-phenylenevinylene units enable it to participate in various chemical reactions and interactions, which can influence its behavior in different applications. For example, in organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(hexyloxy)terephthalaldehyde
  • 2,5-Bis(octyloxy)terephthalaldehyde
  • 2,5-Bis(hexyloxy)benzene-1,4-dialdehyde

Uniqueness

4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde stands out due to its multiple hexyloxy groups and formyl-phenylenevinylene units, which provide it with unique electronic and optical properties. These features make it particularly suitable for applications in organic electronics and material science, where such properties are highly desirable.

Properties

IUPAC Name

4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H90O8/c1-7-13-19-25-35-63-55-41-50(32-34-52-44-60(68-40-30-24-18-12-6)54(48-62)46-58(52)66-38-28-22-16-10-4)56(64-36-26-20-14-8-2)42-49(55)31-33-51-43-59(67-39-29-23-17-11-5)53(47-61)45-57(51)65-37-27-21-15-9-3/h31-34,41-48H,7-30,35-40H2,1-6H3/b33-31+,34-32+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRRVJVGGHCOGD-FMWAKIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C=CC2=CC(=C(C=C2OCCCCCC)C=O)OCCCCCC)OCCCCCC)C=CC3=CC(=C(C=C3OCCCCCC)C=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2OCCCCCC)C=O)OCCCCCC)OCCCCCC)/C=C/C3=CC(=C(C=C3OCCCCCC)C=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H90O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573037
Record name 4,4'-{[2,5-Bis(hexyloxy)-1,4-phenylene]di[(E)ethene-2,1-diyl]}bis[2,5-bis(hexyloxy)benzaldehyde]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

939.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349095-04-1
Record name 4,4'-{[2,5-Bis(hexyloxy)-1,4-phenylene]di[(E)ethene-2,1-diyl]}bis[2,5-bis(hexyloxy)benzaldehyde]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde
Reactant of Route 2
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4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde
Reactant of Route 3
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4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde
Reactant of Route 4
4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde
Reactant of Route 6
4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde

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